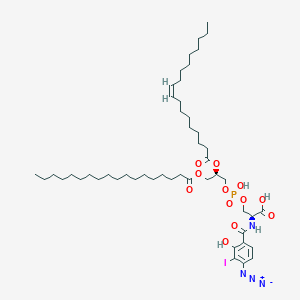
Asa-PS
Description
The American Society of Anesthesiologists Physical Status (ASA-PS) classification system is a preoperative grading tool developed to assess a patient’s overall health and physiological resilience before surgery. It categorizes patients into six classes (I–VI), with an additional "E" suffix denoting emergency cases . This compound is widely used in clinical practice and research to predict postoperative outcomes, including mortality, complications, and resource utilization. For example, higher this compound scores (e.g., III/IV) are strongly associated with reduced survival rates in gastric cancer patients (5-year survival: 37.0% for this compound III/IV vs. 59.0% for this compound I) . Its predictive validity extends to cardiac autonomic dysfunction in elderly patients, where higher this compound classes correlate with reduced heart rate variability metrics (e.g., LF, HF, and total power) .
Properties
CAS No. |
124155-78-8 |
|---|---|
Molecular Formula |
C49H82IN4O12P |
Molecular Weight |
1077.1 g/mol |
IUPAC Name |
(2S)-2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C49H82IN4O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(55)63-37-40(66-45(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-64-67(61,62)65-39-43(49(59)60)52-48(58)41-35-36-42(53-54-51)46(50)47(41)57/h18,20,35-36,40,43,57H,3-17,19,21-34,37-39H2,1-2H3,(H,52,58)(H,59,60)(H,61,62)/b20-18-/t40-,43+/m1/s1 |
InChI Key |
GMXUBNQSYSYDKU-UYJAKLHWSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
4-azidosalicylic acid-phosphatidylserine ASA-PS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azidosalicylic acid-phosphatidylserine typically involves the conjugation of 4-azidosalicylic acid with phosphatidylserine. The process begins with the preparation of photoreactive ligand molecules containing radiolabeled photoactivatable 4-azidosalicylic acid. Upon ultraviolet light irradiation, the azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within receptor proteins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would require stringent control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Azidosalicylic acid-phosphatidylserine undergoes several types of chemical reactions, including:
Photolysis: The azide group in 4-azidosalicylic acid photolyzes upon exposure to ultraviolet light, forming a reactive nitrene.
Covalent Bond Formation: The reactive nitrene forms covalent bonds with proximal amino acid residues within receptor proteins.
Common Reagents and Conditions
Ultraviolet Light: Used to induce photolysis of the azide group.
Radiolabeled Iodine: Often incorporated into the photoreactive ligand for detection purposes.
Major Products Formed
The major product formed from these reactions is a cross-linked ligand-receptor complex, which can be detected by SDS-PAGE and autoradiography .
Scientific Research Applications
4-Azidosalicylic acid-phosphatidylserine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-azidosalicylic acid-phosphatidylserine involves the formation of a reactive nitrene upon ultraviolet light irradiation. This nitrene forms covalent bonds with proximal amino acid residues within receptor proteins, leading to the formation of a cross-linked ligand-receptor complex . Phosphatidylserine, on the other hand, plays a role in regulating membrane protein function and is involved in signaling pathways such as the AKT and PKC pathways .
Comparison with Similar Compounds
Comparison with Similar Risk Stratification Tools
ASA-PS vs. STTGMA (Score for Trauma Triage in the Geriatric and Middle-Aged)
Synergy : Combining this compound with STTGMA improves predictive accuracy for orthopedic outcomes, as this compound captures chronic comorbidities missed by STTGMA’s acute-focused model .
This compound vs. Revised Cardiac Risk Index (RCRI)
This compound vs. NARCO-SS (Neurological Airway Respiratory Cardiovascular Other-Surgical Severity)
This compound vs. SORT and POSSUM
Reliability and Validity Considerations
- Inter-Rater Reliability : this compound exhibits moderate agreement (κ = 0.4–0.6), influenced by clinician experience. Senior anesthesiologists often deviate from strict criteria, relying on subjective judgment .
- Predictive Validity : Model-derived this compound (using NSQIP data) shows stronger correlation with comorbidities (C-statistic = 0.77) but weaker association with postoperative complications than clinician-assigned this compound .
- Bias Risk : Inconsistent assignments between specialties (e.g., internal medicine vs. anesthesia) may lead to unnecessary preoperative testing or delayed surgeries .
Clinical Implications and Recommendations
- This compound Strengths : Broad applicability, simplicity, and strong correlation with long-term outcomes (e.g., 46% increased mortality hazard for this compound III/IV in gastric cancer) .
- Limitations : Subjectivity limits reproducibility; hybrid models (e.g., this compound + NSQIP variables) improve objectivity .
- Contextual Use : Pair this compound with specialized tools (e.g., RCRI for cardiac risk, SORT for pancreatic surgery) for high-stakes decisions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


